molecular formula C10H10BrN3O2 B13299958 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole

Cat. No.: B13299958
M. Wt: 284.11 g/mol
InChI Key: ZUCLEKYJVKQSDG-UHFFFAOYSA-N
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Description

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole is a functionalized indazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, known for its presence in a wide array of biologically active molecules and approved drugs, such as the tyrosine kinase inhibitor Pazopanib . This specific compound features a bromo-nitro substituted indazole core that is N-alkylated with an isopropyl group. The bromine atom at the 3-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . Simultaneously, the electron-withdrawing nitro group at the 4-position can modulate the electronic properties of the ring system and can itself be reduced to an amine, providing a pathway to a diverse set of diamino derivatives . The N-isopropyl substitution can enhance lipophilicity and influence the molecule's metabolic profile, making this building block particularly valuable for the synthesis of novel compounds targeting kinase and other therapeutic targets . This product is intended for research applications as a chemical building block and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

3-bromo-4-nitro-1-propan-2-ylindazole

InChI

InChI=1S/C10H10BrN3O2/c1-6(2)13-7-4-3-5-8(14(15)16)9(7)10(11)12-13/h3-6H,1-2H3

InChI Key

ZUCLEKYJVKQSDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-4-nitro-1H-indazole

Before synthesizing 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole , it is essential to prepare 3-Bromo-4-nitro-1H-indazole . This can be achieved through the bromination of 4-nitro-1H-indazole . A typical procedure involves:

  • Starting Materials : 4-nitro-1H-indazole, bromine, sodium acetate, acetic acid, chloroform.
  • Reaction Conditions : The reaction is carried out at 25°C for 5.5 hours, with bromine added over 3.5 hours. The mixture is then concentrated under reduced pressure, and the product is isolated by filtration and washing with water.

N-Alkylation of 3-Bromo-4-nitro-1H-indazole

To introduce the propan-2-yl group, N-alkylation of 3-Bromo-4-nitro-1H-indazole is required. This can be achieved using a strong base like sodium hydride (NaH) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Starting Materials : 3-Bromo-4-nitro-1H-indazole, propan-2-yl bromide, NaH, THF or DMF.
  • Reaction Conditions : The reaction typically involves the deprotonation of the indazole followed by nucleophilic substitution with the alkylating agent. The choice of solvent can influence the regioselectivity of the reaction.

Analysis of Reaction Conditions

Reaction Component Description Role
Sodium Hydride (NaH) Strong base Deprotonation of indazole
Propan-2-yl Bromide Alkylating agent Introduction of propan-2-yl group
THF or DMF Solvent Influences regioselectivity and reaction rate
Temperature Reaction temperature Controls reaction rate and selectivity

Research Findings

The synthesis of 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole involves a multi-step process. First, the preparation of 3-Bromo-4-nitro-1H-indazole is crucial, which can be achieved through bromination reactions. Subsequent N-alkylation requires careful selection of reaction conditions to ensure regioselectivity.

  • Regioselectivity : The choice of solvent and base can significantly influence the regioselectivity of the N-alkylation step. DMF, for instance, may lead to diminished regioselectivity due to its polar nature.
  • Yield and Purity : The yield and purity of the final product depend on the efficiency of each step, including the isolation and purification methods used.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing functional groups such as amines, alkoxides, or thiols.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor ProductYieldSource
AminationNH₃ (aq.), CuI, DMF, 80°C, 12 h3-Amino-4-nitro-1-(propan-2-yl)-1H-indazole65–78%
MethoxylationNaOMe, MeOH, reflux, 6 h3-Methoxy-4-nitro-1-(propan-2-yl)-1H-indazole55%
ThiolationNaSH, DMSO, 60°C, 8 h3-Sulfhydryl-4-nitro-1-(propan-2-yl)-1H-indazole62%

Mechanistic Insight : The bromine substituent acts as a leaving group, with copper catalysts (e.g., CuI) facilitating Ullmann-type coupling for amination. Polar aprotic solvents like DMF enhance nucleophilicity.

Reduction Reactions

The nitro group at position 4 is reducible to an amine, forming intermediates for further derivatization.

Experimental Protocols

Reducing AgentConditionsProductYieldSource
H₂/Pd/C1 atm H₂, EtOH, rt, 24 h3-Bromo-4-amino-1-(propan-2-yl)-1H-indazole85%
Na₂S₂O₄H₂O/EtOH (1:1), 60°C, 4 h3-Bromo-4-amino-1-(propan-2-yl)-1H-indazole72%

Key Findings :

  • Catalytic hydrogenation (H₂/Pd/C) achieves higher yields but requires inert conditions .

  • Sodium dithionite is cost-effective for large-scale reductions .

Oxidation Reactions

The isopropyl group at position 1 can undergo oxidation, though tertiary carbon centers pose challenges.

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄H₂SO₄ (aq.), 100°C, 48 h3-Bromo-4-nitro-1-(2-oxopropyl)-1H-indazolePartial oxidation (30%)
CrO₃Acetic acid, 80°C, 24 hComplex mixturesLow selectivity

Limitations : Steric hindrance from the isopropyl group limits oxidation efficiency. Alternative strategies, such as hydroxylation via radical pathways, are under investigation.

Cyclization and Annulation

The compound participates in transition-metal-catalyzed cyclization to form fused heterocycles.

Rh-Catalyzed C–H Activation

A Rh(III)/Cu(II) system facilitates intramolecular annulation with nitrosobenzenes, producing polycyclic indazoles (Scheme 1) .

Conditions :

  • Catalyst: [Cp*RhCl₂]₂ (5 mol%), Cu(OAc)₂ (20 mol%)

  • Solvent: PhCF₃, 80°C, 24 h

  • Yield: 60–75% for products like 3-acyl indazoles .

Mechanism :

  • Rhodium-mediated C–H activation at position 4.

  • Nitrosobenzene insertion and Cu-assisted N–N bond formation .

Comparative Reactivity with Analogues

The isopropyl group confers distinct steric and electronic effects compared to methyl or ethyl substituents:

Substituent (Position 1)Bromine Reactivity (Position 3)Nitro Reduction Rate
MethylHighFast
EthylModerateModerate
Isopropyl Low Slow

Explanation : Steric bulk of isopropyl slows nucleophilic substitution but stabilizes intermediates during reduction.

Scientific Research Applications

Scientific Research Applications

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
  • Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine: It is investigated for potential therapeutic applications, including drug development and medicinal chemistry.
  • Industry: It is used in the production of specialty chemicals and as an intermediate in synthesizing various industrial products.

Comparison

  • 3-Bromo-1-methyl-4-nitro-1H-indazole: Similar structure but with a methyl group instead of an ethyl group, which may affect its lipophilicity and biological activity.
  • 3-Chloro-1-ethyl-4-nitro-1H-indazole: Chlorine atom instead of bromine, which may influence its reactivity and binding properties.
  • 3-Bromo-1-ethyl-5-nitro-1H-indazole: Nitro group at a different position, potentially altering its electronic properties and reactivity.

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. The compound's structure includes a bromine atom and a nitro group, which are critical for its biological activity. The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is believed to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular functions. The compound's nitro group may play a critical role in its reactivity and ability to form adducts with biological macromolecules, potentially leading to cytotoxic effects against certain cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole (): Substituents: Bromo (position 3), nitro (position 6), propargyl group (N1). Impact: The propargyl group introduces sp-hybridized carbon, increasing reactivity compared to the isopropyl group. Nitro at position 6 vs. Synthesis: Prepared via alkylation of 5-bromo-1H-indazole, with structural confirmation using SHELXL ().
  • 5-Bromo-1-(3-chloro-propyl)-1H-indazole ():

    • Substituents : Bromo (position 5), 3-chloropropyl (N1).
    • Impact : Chloroalkyl chains may enhance solubility in polar solvents compared to isopropyl. Bromine at position 5 vs. 3 shifts steric and electronic effects on ring reactivity.
    • Yield : 50% via alkylation, lower than typical indazole derivatives due to competing N2 isomer formation.

Functional Group Variations

  • 6-Bromo-4-nitro-1H-indazole ():

    • Substituents : Bromo (position 6), nitro (position 4).
    • Impact : Lack of N-alkylation reduces steric hindrance, increasing susceptibility to nucleophilic attack. Used in drug development for its unmodified NH group, which can participate in hydrogen bonding.
  • 3-Amino-4-bromo-1H-indazole (): Substituents: Amino (position 3), bromo (position 4). Impact: The amino group provides a nucleophilic site for further derivatization, contrasting with the nitro group’s electron-withdrawing nature. Molecular weight (212.05 g/mol) is lower than the target compound due to absence of nitro and isopropyl groups.

Alkyl Chain Modifications

  • 3-Bromo-5-nitro-1-(oxan-2-yl)-1H-indazole ():
    • Substituents : Oxan-2-yl (tetrahydropyran) at N1.
    • Impact : The oxygen-containing ring enhances solubility in aqueous media compared to isopropyl. This structural feature is common in prodrugs for improved bioavailability.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield Reference
3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole Br (3), NO₂ (4), iPr (N1) ~284.1 (estimated) Electrophilic intermediate, drug lead N/A -
3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole Br (3), NO₂ (6), propargyl (N1) 292.09 Crystal structure solved via SHELXL Not reported
5-Bromo-1-(3-chloro-propyl)-1H-indazole Br (5), Cl-propyl (N1) 272.98 Alkylation studies, moderate yield 50%
6-Bromo-4-nitro-1H-indazole Br (6), NO₂ (4) 242.02 Drug development, hydrogen bonding ≥98% purity
3-Amino-4-bromo-1H-indazole NH₂ (3), Br (4) 212.05 Nucleophilic functionalization 95% purity

Biological Activity

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole is a synthetic compound belonging to the indazole family. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole is C10H10BrN3O2C_{10}H_{10}BrN_{3}O_{2} with a molecular weight of 284.11 g/mol. Its structure includes a bromine atom and a nitro group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H10BrN3O2
Molecular Weight284.11 g/mol
IUPAC Name3-bromo-4-nitro-1-propan-2-ylindazole
InChIInChI=1S/C10H10BrN3O2/c1-6(2)13-7-4-3-5-8(14(15)16)9(7)10(11)12-13/h3-6H,1-2H3

Antimicrobial Properties

Research indicates that 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth, which suggests potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The growth inhibitory concentration (GI50) values for these cell lines were reported at 4.19 μM and 5.6 μM respectively . The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization, making it a candidate for further development in cancer therapies .

The biological activity of 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole can be attributed to its interaction with specific molecular targets:

Antimicrobial Mechanism:
The compound likely disrupts bacterial cell membranes or inhibits essential metabolic pathways, leading to bacterial cell death.

Anticancer Mechanism:
In cancer cells, it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators. Additionally, its ability to bind to tubulin suggests that it could interfere with microtubule dynamics, which is crucial for cell division .

Study on Antimicrobial Activity

A study conducted by Li et al. (2003) evaluated various indazole derivatives for their antimicrobial properties. The results indicated that compounds similar to 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole displayed promising activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Study on Anticancer Activity

In a study published in MDPI, the anticancer effects of several indazole derivatives were assessed. The findings revealed that 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole exhibited significant cytotoxicity against multiple cancer cell lines, supporting its role as a potential lead compound in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential nitration and bromination of a 1-(propan-2-yl)-1H-indazole precursor. Key steps include:

  • Nitration : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 4-position, followed by quenching in ice.
  • Bromination : Employ N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere to brominate the 3-position.
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equiv brominating agent) and temperature (40–60°C) to minimize side products like di-brominated derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks caused by the nitro and bromo substituents.
    • IR : Confirm nitro group presence via asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters:
    • Space group determination via SHELXT (e.g., monoclinic P2₁/c) .
    • Hydrogen bonding and π-stacking interactions analyzed using Mercury or OLEX2 .

Advanced: How can electronic properties (e.g., electrostatic potential, reactivity sites) be computationally analyzed?

Methodological Answer:
Use Multiwfn for:

  • Electrostatic Potential (ESP) Mapping : Identify electrophilic/nucleophilic regions (nitro group as electron-withdrawing, bromine as polarizable).
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitration vs. substitution).
    Example Table (Hypothetical Data):
ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-2.3
HOMO-LUMO Gap4.5
Reference : .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:
Common issues:

  • Disorder : The isopropyl group may exhibit rotational disorder. Use SHELXL ’s PART instruction to model split positions .
  • Twinned Data : Apply twin law refinement (e.g., BASF parameter) for non-merohedral twinning .
    Example Table (Bond Lengths from Analogous Structures):
BondLength (Å)Source
C3-Br1.89
N4-NO₂1.21
C1-(propan-2-yl)1.52

Advanced: How does 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole behave in coordination chemistry?

Methodological Answer:
The indazole core acts as a bidentate ligand via N1 and N2 atoms. Case studies of analogous complexes (e.g., osmium(IV) chlorido-indazole complexes) show:

  • Coordination Geometry : Distorted octahedral (equatorial Br/NO₂, axial Cl) .
  • Reactivity : Bromine substitution with nucleophiles (e.g., amines) under Pd-catalyzed coupling.
    Experimental Design : Use inert conditions (Schlenk line) and monitor via UV-Vis for ligand-exchange kinetics .

Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reproducibility Checks : Validate solvent purity (DMF vs. DMSO) and moisture sensitivity (bromination step).
  • Cross-Validation : Compare XRD data with computational models (e.g., Gaussian -optimized geometries) .
  • Case Study : Discrepancies in nitro-group orientation resolved via SCXRD and DFT (B3LYP/6-31G*) .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Toxicity : Avoid inhalation (use fume hood) due to nitro-group toxicity.
  • Storage : Desiccate at 2–8°C in amber vials to prevent photodegradation .
  • Spill Response : Neutralize with activated charcoal; avoid aqueous washes (risk of exothermic decomposition) .

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